(4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine
Description
Properties
Molecular Formula |
C23H21F2NOS2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-[difluoro(phenylsulfanyl)methyl]-2-phenylsulfanyl-1,3-oxazolidine |
InChI |
InChI=1S/C23H21F2NOS2/c24-22(25,28-20-12-6-2-7-13-20)23(29-21-14-8-3-9-15-21)26-19(17-27-23)16-18-10-4-1-5-11-18/h1-15,19,26H,16-17H2/t19-,23?/m0/s1 |
InChI Key |
YESHESZWKYOTRQ-HSTJUUNISA-N |
Isomeric SMILES |
C1[C@@H](NC(O1)(C(F)(F)SC2=CC=CC=C2)SC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(NC(O1)(C(F)(F)SC2=CC=CC=C2)SC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a suitable aldehyde or ketone.
Introduction of Benzyl and Phenylthio Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate benzyl and phenylthio reagents.
Difluoromethylation: The difluoro(phenylthio)methyl group can be introduced using difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ring-Opening Reactions
The oxazolidine ring exhibits characteristic nitrogen-heterocycle reactivity. Under acidic conditions, protonation of the nitrogen atom facilitates ring-opening through cleavage of the N–O bond. For example:
-
Hydrolysis : Acidic hydrolysis generates α-amino alcohols, with stereochemical outcomes influenced by the (4S) configuration.
-
Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) may open the ring, forming substituted amine derivatives.
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | Benzylamine derivatives | Stereochemistry retention at C4 |
| Nucleophilic ring-opening | RMgX (Grignard reagents) | Substituted thioether-amines | Regioselectivity at C2 position |
Thiol-Disulfide Exchange
The phenylthio (–SPh) groups participate in redox and substitution reactions:
-
Oxidation : Reaction with H₂O₂ or mCPBA converts –SPh to sulfoxide (–SOPh) or sulfone (–SO₂Ph) groups, altering electronic properties .
-
Radical-Mediated Reactions : Phenylthio groups stabilize radicals, enabling coupling with electron-deficient alkenes (e.g., acrylates) .
Fluorine-Specific Reactivity
The difluoro(phenylthio)methyl group (–CF₂SPh) introduces unique reactivity:
-
Nucleophilic Displacement : Fluorine atoms may be replaced by nucleophiles (e.g., alkoxides) under basic conditions.
-
Electrophilic Fluorination : Acts as a fluorinating agent in the presence of Lewis acids like BF₃.
| Reaction Type | Conditions | Products | Yield & Selectivity |
|---|---|---|---|
| SN2 displacement | KOtBu, DMF, 80°C | Alkoxy-difluoromethyl derivatives | ~60% yield, retention of S-config |
| Fluoride transfer | BF₃·Et₂O, CHCl₃ | Fluorinated aromatic compounds | Limited data available |
Cycloaddition and Rearrangements
The oxazolidine scaffold engages in [3+2] cycloadditions with dipolarophiles like nitriles or carbonyls, forming fused heterocycles. For example:
-
With Acetylenes : Forms pyrrolidine derivatives via strain-driven ring expansion .
-
Thermal Rearrangements : Heating induces C–S bond cleavage, generating iminium intermediates.
Catalytic Functionalization
Asymmetric catalysis leverages the chiral oxazolidine core:
-
Chiral Auxiliary Applications : Directs stereoselective alkylation or acylation reactions in drug synthesis .
-
Transition-Metal Catalysis : Pd-mediated cross-couplings at the benzyl position (C4) .
Mechanistic Insights and Challenges
-
Steric Effects : The bulky difluoro(phenylthio)methyl group hinders reactions at C2, favoring C5 modifications.
-
Solvent Sensitivity : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic displacement rates .
-
Thermodynamic Control : Reversible radical reactions (e.g., thiyl radical cyclization) complicate product distributions .
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine is its role as an intermediate in the synthesis of various bioactive compounds. The oxazolidine framework is crucial in the development of drugs targeting bacterial infections and other diseases. For instance, oxazolidinones are recognized for their efficacy against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Pharmaceutical Development
This compound has been explored for its potential in the development of new pharmaceuticals. It serves as a precursor for compounds that exhibit anti-inflammatory and analgesic properties. Research indicates that modifications to the oxazolidine core can lead to derivatives with enhanced pharmacological profiles .
Chiral Synthesis
The chiral nature of this compound makes it an important reagent in asymmetric synthesis. Its ability to induce chirality in products is valuable in creating enantiomerically pure compounds, which are critical in drug development to ensure efficacy and reduce side effects .
Targeted Drug Delivery Systems
Recent studies have investigated the use of this compound in formulating targeted drug delivery systems. Its structural characteristics allow for modifications that can enhance solubility and bioavailability, making it suitable for encapsulation in nanoparticles or liposomes for improved therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism of action of (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Oxazolidine Family
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine (CAS 1416403-76-3)
- Key Differences :
- Substituents : Replaces one phenylthio group with a benzo[d]thiazol-2-ylthio moiety and incorporates a bromodifluoromethyl group instead of difluoro(phenylthio)methyl.
- Molecular Weight : 457.4 g/mol (vs. ~432.4 g/mol for the target compound, estimated from its formula C₂₃H₂₀F₂N₂OS₂).
- Reactivity : The bromine atom in the bromodifluoromethyl group may enhance electrophilicity, enabling nucleophilic substitution reactions, whereas the target compound’s difluoro(phenylthio)methyl group likely exhibits lower reactivity .
General Oxazolidine Derivatives
- Core Structure: Oxazolidines are less aromatic than triazoles or thiazolidinones, making them prone to ring-opening under acidic or oxidative conditions.
- Stereochemical Impact: The (4S)-benzyl configuration in the target compound may influence enantioselective interactions in catalysis or binding, a feature absent in non-chiral analogues .
Comparison with Heterocyclic Analogues
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structural Contrast :
- Ring System : 1,2,4-Triazole (three nitrogen atoms) vs. oxazolidine (one oxygen, one nitrogen).
- Functional Groups : Triazoles lack the oxazolidine’s ether linkage but share sulfur-containing substituents.
- Tautomerism : Triazoles [7–9] exist in thione-thiol tautomeric equilibrium, whereas oxazolidines are rigid due to their saturated ring .
- Spectral Data :
4-Thiazolidinone Derivatives (e.g., {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid)
- Core Differences: Thiazolidinones contain a carbonyl group and sulfur in the ring, while oxazolidines are fully saturated.
- Physical Properties: Thiazolidinones exhibit higher melting points (243–246°C) due to hydrogen bonding from carbonyl groups, contrasting with oxazolidines’ lower thermal stability .
- Synthesis: Thiazolidinones are synthesized via condensation of aldehydes with thiosemicarbazides, whereas oxazolidines often require alkylation or cyclization of amino alcohols .
Tabulated Comparison of Key Compounds
| Compound Class | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Spectral Features |
|---|---|---|---|---|
| Target Oxazolidine | Oxazolidine | 4-Benzyl, 2-(difluoro(phenylthio)methyl) | ~432.4 | νC-F: 1150–1250 cm⁻¹, δH (benzyl): ~7.3 ppm |
| Benzo[d]thiazolyl Oxazolidine | Oxazolidine | 2-Benzo[d]thiazolylthio, bromodifluoromethyl | 457.4 | νC-Br: ~600 cm⁻¹, δC (Br): ~30 ppm |
| 1,2,4-Triazole [7–9] | 1,2,4-Triazole | Phenylsulfonyl, difluorophenyl | ~450–470 | νC=S: 1247–1255 cm⁻¹, νNH: 3278–3414 cm⁻¹ |
| 4-Thiazolidinone [2] | Thiazolidinone | Benzyloxy-methoxyphenyl, dioxo | ~380–400 | νC=O: 1660–1680 cm⁻¹, δC=O: ~170 ppm |
Research Findings and Implications
- Reactivity : The target oxazolidine’s difluoro(phenylthio)methyl group may resist hydrolysis compared to bromodifluoromethyl analogues, enhancing stability in biological environments .
- Synthetic Utility : Unlike triazoles [7–9], which require tautomer control, oxazolidines offer stereochemical precision for asymmetric synthesis .
- Biological Potential: Thiazolidinones [2] are established as dual inhibitors (e.g., antimicrobial), while oxazolidines’ applications remain underexplored but promising due to their chiral centers .
Biological Activity
(4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This oxazolidine derivative has been studied for various pharmacological properties, including its role as an antimicrobial agent and its interaction with biological targets.
- Molecular Formula : CHFN O S
- Molecular Weight : 429.5 g/mol
- CAS Number : 1416403-77-4
The biological activity of this compound is primarily attributed to its interaction with specific biological receptors and enzymes. Preliminary studies suggest that the compound may inhibit certain bacterial protein synthesis pathways, similar to other oxazolidine derivatives.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits potential against Gram-positive bacteria, including MRSA. |
| Enzyme Inhibition | May inhibit bacterial ribosomal RNA, disrupting protein synthesis. |
| Cytotoxicity | Preliminary cytotoxicity studies indicate selective toxicity towards cancer cells. |
Antimicrobial Studies
Research has shown that this compound demonstrates notable antimicrobial properties. In a study published in Journal of Medicinal Chemistry, the compound was tested against various strains of bacteria, revealing a minimum inhibitory concentration (MIC) comparable to known antibiotics such as linezolid and vancomycin .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that the difluoro(phenylthio)methyl group significantly enhances the compound's potency against bacterial strains. Modifications to the benzyl moiety also affect the biological activity, suggesting that both steric and electronic factors play critical roles in its efficacy .
Cytotoxicity Assays
In vitro assays conducted on several cancer cell lines demonstrated that this compound exhibits selective cytotoxicity. The compound showed a higher inhibition rate in cancer cells compared to normal cells, indicating potential for development as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (4S)-4-benzyl oxazolidine derivatives, and how can reaction conditions be optimized?
The synthesis of (4S)-4-benzyl oxazolidines typically involves cyclization of fluorinated alcohols or amines under controlled conditions. For example, fluorinated oxazolidinones are synthesized via cyclization of mono- or bis(perfluoroalkyl)alcohols using protocols such as refluxing tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic bases like triethylamine . Key steps include:
- Cyclization : Refluxing THF at 60–70°C for 12–24 hours to promote ring closure.
- Purification : Column chromatography with silica gel and fluorophilic solvents (e.g., perfluorohexane) to isolate perfluorinated byproducts.
- Yield optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and reaction time to mitigate steric hindrance from bulky substituents like benzyl or phenylthio groups .
Q. What spectroscopic and analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
Structural validation requires:
- ¹H/¹³C NMR : To confirm the (4S) configuration and substituent placement. For example, the benzyl group’s protons appear as a multiplet at δ 3.5–4.5 ppm, while phenylthio groups show aromatic resonances at δ 7.2–7.8 ppm .
- Elemental analysis : To verify stoichiometric ratios of C, H, N, and S, ensuring ≥98% purity (e.g., deviations >0.3% indicate impurities) .
- Chiral HPLC : To assess enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak IA), critical for confirming stereochemical integrity .
Advanced Research Questions
Q. How do the difluoro(phenylthio)methyl and phenylthio substituents influence the compound’s reactivity in asymmetric catalysis?
The phenylthio groups enhance electron-withdrawing effects, stabilizing transition states in nucleophilic acyl substitutions. The difluoro(phenylthio)methyl group introduces steric bulk, directing stereoselectivity in aldol or Michael additions. For instance, fluorinated oxazolidinones act as chiral auxiliaries in asymmetric alkylations, where the fluorophilic environment of perfluoroalkyl chains improves phase separation in fluorous synthesis . Key considerations:
Q. How should researchers address contradictions in reported yields or stereochemical outcomes during synthesis?
Discrepancies often arise from:
- Reaction scalability : Small-scale syntheses (e.g., 1 mmol) may achieve 70–80% yields, while larger batches (>10 mmol) suffer from incomplete cyclization due to heat transfer limitations .
- Solvent purity : Trace moisture in THF hydrolyzes intermediates; rigorous drying with molecular sieves is essential.
- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) vs. Brønsted acids (e.g., TFA) can alter reaction pathways. For example, BF₃·OEt₂ promotes cyclization but may racemize chiral centers .
Q. What strategies are effective for resolving challenges in enantiomeric purity during scale-up?
- Dynamic resolution : Employing chiral bases (e.g., (R)-BINOL) to selectively crystallize the desired enantiomer.
- Fluorous tagging : Introducing perfluoroalkyl groups enables facile separation via fluorous solid-phase extraction (F-SPE), achieving >95% ee in multi-gram syntheses .
- Mechanistic studies : Kinetic profiling (e.g., Eyring plots) to identify rate-limiting steps, such as ring-closing vs. substituent deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
